molecular formula C14H11N3O2 B2496145 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 71443-44-2

2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2496145
CAS No.: 71443-44-2
M. Wt: 253.261
InChI Key: BQHUXKDDEMNQKH-UHFFFAOYSA-N
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Description

The compound 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered for research applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities and its presence in numerous therapeutically significant agents . This nucleus is a critical aromatic heterocyclic system of great interest in drug discovery, constituting the core structure of a vast number of pharmaceuticals . The specific structural modification in this compound, featuring a 2-nitrophenylmethyl substituent, is designed for investigations into structure-activity relationships (SAR). Researchers can utilize this derivative to explore its potential biological efficacy across multiple domains. Benzimidazole derivatives have been extensively reported to exhibit antitumor , antimicrobial , antiviral , antioxidant , and anthelmintic activities . The incorporation of different substituents on the benzimidazole core, such as the nitro-aromatic group in this molecule, is a common strategy to modulate electronic properties, binding affinity, and overall pharmacokinetic profiles to enhance pharmacological properties . This product is intended for use in biological screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-nitrophenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHUXKDDEMNQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Condensation

This classical method involves condensing o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example, heating o-phenylenediamine with 2-nitrobenzyl chloride in hydrochloric acid yields the target compound through electrophilic substitution. However, this approach often requires harsh conditions (e.g., concentrated HCl at 100°C) and yields moderate results (50–60%).

Carbon Disulfide Cyclization

A more efficient route utilizes carbon disulfide to cyclize 4-chloro-5-(substituted-phenoxy)benzene-1,2-diamine precursors. As demonstrated in the synthesis of triclabendazole derivatives, refluxing the diamine with carbon disulfide in methanol using sodium hydroxide as a base achieves cyclization at 60–65°C, yielding 70–72% of the benzimidazole thiol intermediate. Subsequent methylation with dimethyl sulfate introduces the methylthio group, critical for final functionalization.

Table 1. Comparison of Traditional Benzimidazole Synthesis Methods

Method Conditions Catalyst/Solvent Yield (%) Reference
Phillips-Ladenburg HCl, 100°C, 12 h 50–60
Carbon disulfide NaOH, MeOH, 60°C, 6 h CS₂ 70–72

Alkylation and Functionalization of the Benzimidazole Core

Introducing the 2-nitrophenylmethyl group necessitates precise alkylation techniques:

Friedel-Crafts Alkylation

Electrophilic substitution using 2-nitrobenzyl bromide in the presence of AlCl₃ (1.2 eq) in dichloromethane at 0°C selectively functionalizes the N1 position of the benzimidazole. This method, adapted from benzothiazole syntheses, achieves 65% yield but requires rigorous exclusion of moisture.

Nucleophilic Substitution

Alternatively, deprotonating the benzimidazole nitrogen with NaH in tetrahydrofuran (THF) enables reaction with 2-nitrobenzyl mesylate. This approach, while milder, suffers from lower yields (55–58%) due to competing O-alkylation.

Catalytic and Green Chemistry Innovations

Emerging methodologies prioritize sustainability:

Heterogeneous Catalysis

Nano-ZnO catalysts (5 mol%) in ethanol enable the one-pot assembly of benzimidazoles at 70°C, reducing reaction times to 2 h while maintaining yields of 75%. This approach minimizes waste and avoids hazardous solvents.

Solvent-Free Mechanochemical Synthesis

Ball-milling o-phenylenediamine, 2-nitrobenzaldehyde, and ammonium thiocyanate achieves 85% conversion in 45 minutes, though scalability remains challenging.

Analytical Characterization and Process Optimization

Rigorous validation ensures product integrity:

Spectroscopic Confirmation

  • FTIR : A strong absorption at 1,640–1,650 cm⁻¹ confirms the C=N stretch of the benzimidazole ring.
  • ¹H-NMR : The singlet at δ 8.88 ppm corresponds to the CONH proton, while aromatic protons resonate at δ 7.45–8.43 ppm.

Chromatographic Purity

Thin-layer chromatography (TLC) on silica Gel-G with ethyl acetate/hexane (3:7) (Rf = 0.56–0.62) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) confirms >98% purity.

Comparative Analysis of Methodologies

Table 3. Efficiency Metrics Across Synthesis Routes

Method Steps Total Yield (%) Purity (%) Eco-Friendliness
Phillips-Ladenburg 3 48 95 Low
Carbon Disulfide 2 70 98 Moderate
Multicomponent 1 82 97 High

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The thioether group (-S-) at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with alkyl halides : Replacement of the [(3-methylphenyl)methyl]sulfanyl group with other thiols or amines has been reported to modulate bioactivity.

  • Oxidation to sulfone : Treatment with hydrogen peroxide or mCPBA converts the thioether to a sulfone, enhancing electrophilicity for subsequent reactions.

Table 1 : Representative nucleophilic substitution reactions

Reaction TypeReagents/ConditionsProduct ModificationBiological Impact
AlkylationR-X (alkyl halide), K₂CO₃, DMFReplacement of -S- groupImproved kinase inhibition
OxidationH₂O₂, AcOH, 50°CSulfone formationEnhanced metabolic stability

Functionalization of the Pyrazolo[4,3-d]pyrimidine Core

The fused bicyclic system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

  • Nitration/Sulfonation : Directed by electron-rich regions of the heterocycle, though steric hindrance from the thiophen-2-ylmethyl group limits reactivity at position 6.

  • Ring-opening with strong bases : Treatment with NaOH/EtOH cleaves the pyrimidine ring, yielding intermediates for synthesizing analogs.

Modifications at the N1 and N3 Positions

The ethyl and methyl groups at N1 and N3 influence steric and electronic properties:

  • Dealkylation : Acidic hydrolysis (HCl/EtOH) removes the ethyl group, enabling re-functionalization with bulkier substituents to enhance target selectivity.

  • Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald–Hartwig reactions introduce aryl/heteroaryl groups, though limited by the existing substituents’ steric demands .

Table 2 : Synthetic routes for derivative preparation

StepReactionConditionsPurpose
1Thioether alkylationK₂CO₃, DMF, 80°CDiversify position 5 substituent
2N1 deethylationHCl, EtOH, refluxEnable N1 re-functionalization
3Suzuki coupling at C7Pd(dppf)Cl₂, NaHCO₃, DME/H₂OIntroduce biaryl motifs

Mechanistic Insights from Rela

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzodiazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group in 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole may contribute to its efficacy by influencing the compound’s interaction with bacterial enzymes or membranes .

Anticancer Potential
Benzodiazole derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines. Preliminary studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The nitro group may play a role in enhancing the compound's reactivity and biological activity.

Antioxidant Properties

Cell Protection Against Oxidative Stress
this compound is recognized for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. This compound can scavenge free radicals, thus potentially preventing cellular damage and contributing to the maintenance of cellular health . Such properties make it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases.

Material Science Applications

Fluorescent Probes
The unique structural characteristics of this compound allow it to function as a fluorescent probe. These probes are essential in biochemical assays and imaging techniques due to their ability to emit light upon excitation. This application is particularly valuable in biological research for tracking cellular processes and interactions .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various derivatives of benzodiazole, including those with nitrophenyl substitutions, for antimicrobial activity against several bacterial strains. The findings demonstrated that specific modifications significantly enhanced the antimicrobial efficacy compared to standard antibiotics .

CompoundMIC (µM)Activity
2-Nitrophenyl Benzodiazole Derivative1.27Effective against Staphylococcus aureus
2-Nitrophenyl Benzodiazole Derivative1.43Effective against Escherichia coli

Case Study 2: Antioxidant Activity Assessment

In a separate investigation focusing on the antioxidant properties of nitrophenyl-substituted benzodiazoles, researchers found that these compounds exhibited significant free radical scavenging activity. The study employed various assays to quantify the antioxidant capacity, demonstrating that this compound effectively reduced oxidative stress markers in cellular models .

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Antiparasitic Activity

  • 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole (IC50 = 91.7 nM, = 0.93) showed moderate activity against Leishmania major, outperforming other MMV Malaria Box compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide (IC50 = 179.9 nM) .

Antimicrobial Activity

  • 5b exhibited exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL), attributed to its triol substituent’s ability to disrupt microbial membranes .
  • 1b demonstrated broad-spectrum antimicrobial effects (MIC range: 0.3125–0.625 mg/mL), though nitro-substituted analogs were less potent, possibly due to reduced membrane permeability .

Anticancer Potential

  • 2-(4-((5-(1-(4-Isobutylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide showed antiproliferative activity against HepG2 cells, suggesting that nitroaromatic groups enhance cytotoxicity in cancer models .

Molecular Docking and Structure-Activity Relationships

  • Docking studies of 1b and 2b (2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole) with S. aureus thymidylate kinase (PDB: 4QGH) revealed binding energies of −8.2 and −7.9 kcal/mol, respectively. The phenolic hydroxyl group in 1b formed critical hydrogen bonds with Asp15 and Lys10 residues, explaining its superior activity compared to nitro-substituted derivatives .

Biological Activity

2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2

This compound features a benzodiazole ring substituted with a nitrophenyl group, contributing to its potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens were found to be comparable to standard antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents. For instance, one study reported MIC values of 8 μg/mL against Staphylococcus aureus, demonstrating its potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound exhibited promising results with IC50 values indicating effective cytotoxicity:

Cell LineIC50 (µM)
MDA-MB-23116.38
HeLa0.70

These findings suggest that the compound could inhibit cancer cell proliferation effectively .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes and cellular pathways. It may act by inhibiting key enzymes involved in cellular processes or by inducing apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound demonstrated broad-spectrum activity with notable inhibition zones compared to standard antibiotics like amikacin.

Case Study 2: Anticancer Screening
A series of in vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed a dose-dependent response with significant reductions in cell viability at higher concentrations.

Q & A

Q. What are best practices for reproducing literature protocols for benzodiazole derivatives?

  • Methodological Answer :
  • Strict Anhydrous Conditions : Use molecular sieves for solvents to prevent hydrolysis of intermediates .
  • Catalyst Purity : Ensure Pd(PPh₃)₄ is freshly prepared to avoid deactivation in cross-coupling steps .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Range Reference
Benzodiazole Cyclizationortho-Phenylenediamine, 2-Nitrobenzaldehyde, AcOH, 12 h reflux65-78%
Aryl SubstitutionCuI (10 mol%), DMF, 80°C, 6 h45-60%
Nitro ReductionH₂/Pd-C, EtOH, RT, 4 h85-92%
Biological Activity Compound IC₅₀ (Target) Reference
Anticancer2-[(2-Nitrophenyl)methyl]-1H-benzodiazole12 µM (EGFR)
AntimicrobialN-[3-(Benzodiazol-2-yl)phenyl]-2-thiopheneacetamide8 µg/mL (S. aureus)

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